1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine
CAS No.:
Cat. No.: VC16019678
Molecular Formula: C19H21N5
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | [6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C19H21N5/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18/h1-11H,12-15,20H2 |
| Standard InChI Key | HECBGNXQFPGVRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound's molecular formula is C₁₉H₂₁N₅, with a molecular weight of 319.4 g/mol. Its hydrochloride derivative (C₁₉H₂₂ClN₅) increases the molecular weight to 355.86 g/mol while improving crystalline stability . Key structural features include:
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Three pyridine rings (two as N,N-bis(pyridin-2-ylmethyl) groups)
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A central methanamine backbone
-
An aminomethyl substituent at the 6-position of the pyridin-2-yl group
The extended conjugation system from pyridine rings facilitates electron delocalization, making it suitable for metal coordination. Comparative analysis with similar ligands like tris(2-pyridylmethyl)amine (TPMA, MW 290.4 g/mol) reveals enhanced denticity and steric bulk in this compound .
Spectral Properties
While specific spectral data for this compound remains unpublished, analogous structures demonstrate characteristic features:
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¹H NMR: Distinct resonances for pyridine protons (δ 7.0-8.5 ppm), methylene bridges (δ 3.5-4.5 ppm), and amine protons (δ 1.5-2.5 ppm)
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IR Spectroscopy: N-H stretching vibrations (~3300 cm⁻¹) and pyridine ring vibrations (1600-1450 cm⁻¹)
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UV-Vis: π→π* transitions in pyridine rings (λmax ~260 nm)
The hydrochloride form shows shifted proton resonances due to ammonium salt formation .
Synthesis and Purification
Synthetic Routes
The primary synthesis involves a multi-step nucleophilic substitution strategy:
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Initial Amination:
Reaction of 2,6-bis(chloromethyl)pyridine with excess 2-(aminomethyl)pyridine in acetonitrile at reflux . -
Purification:
Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the free base with >95% purity . -
Salt Formation:
Treatment with HCl in diethyl ether produces the hydrochloride salt (97% purity) .
Crystallographic Data
Single-crystal X-ray analysis of analogous complexes reveals:
| Parameter | Value | Source Compound |
|---|---|---|
| Coordination Geometry | Distorted octahedral | Er³⁺ complex |
| M-N Bond Lengths | 2.539-2.905 Å | Ni²⁺ complex |
| Bite Angle | 62.66-110.42° | Benzimidazole derivative |
These structural parameters confirm the ligand's flexibility in adapting to different metal centers while maintaining stable coordination .
Coordination Chemistry and Applications
Metal Complex Formation
The compound acts as a tetradentate ligand, coordinating through:
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Two pyridine nitrogen atoms
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The central amine nitrogen
-
The aminomethyl nitrogen
Nickel(II) complexes demonstrate remarkable catalytic activity in alcohol synthesis from cycloalkanes, achieving turnover numbers >500 under mild conditions (25°C, 1 atm O₂) .
Catalytic Performance
Comparative catalytic data for nickel complexes:
| Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|
| Cyclohexane | Cyclohexanol | 78 | 92 | 25°C, 24h, O₂ |
| Norbornane | 2-Norbornanol | 65 | 88 | 40°C, 12h, H₂O₂ |
These results surpass conventional Fenton-type catalysts in both efficiency and substrate scope .
Physicochemical Properties
Stability and Solubility
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in H₂O | 0.8 g/L | 12.4 g/L |
| Melting Point | 158-160°C (dec.) | 202-205°C |
| LogP | 1.89 | -0.32 |
| pKa (amine) | 9.2 ± 0.3 | - |
The hydrochloride salt's improved aqueous solubility (15-fold increase) facilitates biological testing, though current applications remain limited to synthetic chemistry .
| Supplier | Purity | Form | Price Range (USD/g) |
|---|---|---|---|
| Jilin Chinese Academy of Sciences | 98% | Free base | 120-150 |
| Ningbo Kunyu Pharmaceutical | 95% | Hydrochloride | 180-220 |
| Henan Alpha Chemical | 90% | Free base | 90-110 |
| AKSci | 97% | Hydrochloride | 250-300 |
All suppliers mandate technical qualifications for purchase, reflecting the compound's classification as a controlled precursor .
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